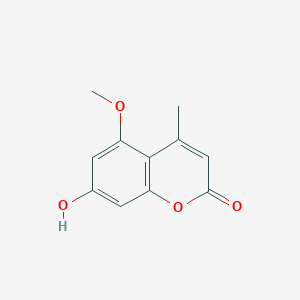

7-Hydroxy-5-methoxy-4-methylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-5-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-3-10(13)15-9-5-7(12)4-8(14-2)11(6)9/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLATCGOJCUTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC(=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227992 | |

| Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-81-8 | |

| Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Coumarin Chemistry and Research Development

The story of coumarins begins in 1820 when the simplest member of the family, coumarin (B35378) itself, was first isolated from tonka beans (Dipteryx odorata). frontiersin.org Initially mistaken for benzoic acid, its unique structure was later confirmed, and in 1868, the English chemist William Henry Perkin achieved its first laboratory synthesis. This event was a landmark in organic chemistry, demonstrating that natural products could be created artificially.

A pivotal moment in coumarin chemistry was the discovery of the Pechmann condensation in the 1880s by German chemist Hans von Pechmann. wikipedia.org This method, which involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester, became one of the most versatile and widely used techniques for synthesizing a vast array of coumarin derivatives. wikipedia.orgarkat-usa.orgderpharmachemica.com The ability to easily synthesize the coumarin core with various substituents allowed chemists to explore how different functional groups affect the molecule's properties. This opened the door to systematic research into their biological activities and physical characteristics, evolving from simple isolation to complex synthetic chemistry and pharmacological screening. derpharmachemica.comnih.gov

Academic Significance of 7 Hydroxy 5 Methoxy 4 Methylcoumarin As a Model Compound

In academic research, specific molecules are often used as "model compounds" to study fundamental principles. While literature on 7-Hydroxy-5-methoxy-4-methylcoumarin is scarce, a closely related isomer, 7-Hydroxy-4-methoxy-5-methylcoumarin , serves as an excellent model to understand the academic significance of such structures.

This isomer was successfully isolated from the petroleum ether extract of Toona ciliata (Meliaceae) stem bark, as reported in a 2009 study. researchgate.net The primary academic significance of this work lies in the field of natural product chemistry . The research involved the extraction, purification, and, most importantly, the precise structural elucidation of a novel compound from a natural source. Its structure was established through comprehensive spectral analysis, including 2D NMR techniques. researchgate.net

Such compounds are academically significant for several reasons:

Structural Elucidation: They provide a practical basis for teaching and research in advanced spectroscopic techniques (NMR, Mass Spectrometry, IR, UV). The unique substitution pattern of a hydroxyl, a methoxy (B1213986), and a methyl group on the coumarin (B35378) core presents a distinct set of signals that require careful interpretation.

Biosynthetic Pathway Studies: The isolation of novel natural products prompts investigation into the biosynthetic pathways that plants use to create them.

Chemical Libraries: They become part of chemical libraries, serving as a starting point for the synthesis of new derivatives with potentially enhanced biological activities or material properties. nih.govmdpi.com

Below is a table of the reported spectral data for the model compound, 7-Hydroxy-4-methoxy-5-methylcoumarin, which was crucial for its identification. researchgate.net

| Technique | Observed Data for 7-Hydroxy-4-methoxy-5-methylcoumarin |

|---|---|

| UV (MeOH) λmax | 225, 250, 295, 330 nm |

| IR (KBr) νmax | 3400, 1720, 1610, 1580 cm⁻¹ |

| ¹H-NMR (CDCl₃) δ (ppm) | 6.85 (1H, d, J=9.0 Hz, H-6), 6.75 (1H, d, J=9.0 Hz, H-8), 5.60 (1H, s, H-3), 3.90 (3H, s, OMe-4), 2.20 (3H, s, Me-5) |

| ¹³C-NMR (CDCl₃) δ (ppm) | 164.0 (C-2), 162.5 (C-7), 160.0 (C-4), 158.0 (C-9), 140.0 (C-5), 112.0 (C-6), 110.0 (C-10), 105.0 (C-3), 98.0 (C-8), 56.0 (OMe-4), 9.0 (Me-5) |

| EIMS m/z | 206 [M]⁺ |

Overview of Contemporary Research Trajectories and Scholarly Objectives

Established Synthetic Routes to this compound

Information on the specific precursors (such as 5-methoxyresorcinol) and their reaction pathways (e.g., Pechmann condensation) to yield this compound is not available in the searched scientific literature. The common Pechmann reaction using resorcinol (B1680541) and ethyl acetoacetate (B1235776) yields 7-hydroxy-4-methylcoumarin, a different compound. youtube.comslideshare.netsathyabama.ac.in

No studies detailing the optimization of reaction conditions specifically for the synthesis of this compound were found.

Principles of Sustainable Chemistry in this compound Synthesis

The principles of sustainable or "green" chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The classical Pechmann condensation for synthesizing coumarins, including this compound (from 5-methoxyresorcinol (B161736) and a β-ketoester), often uses strong mineral acids like sulfuric acid, which are corrosive and generate significant waste during neutralization.

Modern approaches focus on replacing these homogeneous catalysts with more environmentally benign alternatives. Key sustainable strategies applicable to coumarin synthesis include:

Use of Recyclable Solid Acid Catalysts: Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia can effectively catalyze the Pechmann condensation. researchgate.net These solid catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times, significantly reducing waste and simplifying product purification. For example, the synthesis of 7-hydroxy-4-methylcoumarin has been achieved in high yields (up to 95%) using Amberlyst-15, which was successfully recycled at least five times without a significant loss of activity. researchgate.net

Solvent-Free Reaction Conditions: Performing reactions without a solvent (neat) or in alternative media like water or ionic liquids can drastically reduce the use of volatile organic compounds (VOCs). Solvent-free Pechmann condensations, often facilitated by microwave irradiation or solid catalysts, can lead to shorter reaction times, higher yields, and a cleaner reaction profile. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. While the Pechmann condensation itself has good atom economy (releasing only water and ethanol), alternative routes are continuously being explored to further improve this aspect.

By applying these principles, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally responsible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within a coumarin derivative can be established.

For 7-Hydroxy-4-methylcoumarin, ¹H NMR spectra recorded in DMSO-d₆ typically show a singlet for the methyl group protons at approximately δ 2.36 ppm and a singlet for the vinylic proton at C3 at around δ 6.12 ppm. researchgate.netrsc.org The aromatic protons appear as doublets and multiplets in the range of δ 6.70-7.59 ppm. researchgate.netrsc.org The hydroxyl proton gives rise to a singlet at a downfield shift of about δ 10.52 ppm. researchgate.netrsc.org

The ¹³C NMR spectrum of 7-Hydroxy-4-methylcoumarin in acetone-d₆ shows the lactone carbonyl carbon (C-2) at approximately δ 161.0 ppm and the methyl carbon (C-11) at δ 18.5 ppm. researchgate.net The carbons of the benzene (B151609) ring and the alkene carbons appear at various shifts, for instance, C-7 at δ 161.8 ppm and C-4 at δ 153.8 ppm. researchgate.net

In the case of 7-Methoxy-4-methylcoumarin, the ¹H NMR spectrum in DMSO-d₆ shows the methyl protons at δ 2.39 ppm and the methoxy protons as a singlet at δ 3.86 ppm. rsc.org The vinylic proton at C3 appears at δ 6.21 ppm, and the aromatic protons are observed between δ 6.97 and δ 7.69 ppm. rsc.org

A study on 7-Hydroxy-4-methoxy-5-methylcoumarin, an isomer of the title compound, identified a methoxy group at δH 3.99 and δC 56.3. researchgate.net

Table 1: ¹H NMR Spectral Data of 7-Hydroxy-4-methylcoumarin

| Proton | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |

|---|---|

| -CH₃ | 2.36 (s, 3H) |

| H-3 | 6.12 (s, 1H) |

| Ar-H | 6.70 (d, 1H) |

| Ar-H | 6.78-6.81 (m, 1H) |

| Ar-H | 7.57-7.59 (d, 1H) |

| -OH | 10.52 (s, 1H) |

Data sourced from The Royal Society of Chemistry. researchgate.netrsc.org

Table 2: ¹³C NMR Spectral Data of 7-Hydroxy-4-methylcoumarin

| Carbon | Chemical Shift (δ) in ppm (Solvent: Acetone-d₆) |

|---|---|

| C-2 | 161.0 |

| C-3 | 111.8 |

| C-4 | 153.8 |

| C-5 | 127.3 |

| C-6 | 113.5 |

| C-7 | 161.8 |

| C-8 | 103.3 |

| C-9 (C-4a) | 113.7 |

| C-10 (C-8a) | 156.3 |

| C-11 (-CH₃) | 18.5 |

Data sourced from ResearchGate. researchgate.net

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern counterpart HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). ceon.rsresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule and assigning quaternary carbons. researchgate.netceon.rsresearchgate.net

For instance, in the structural elucidation of a derivative of 4-hydroxycoumarin, HMBC was used to assign quaternary carbons by observing their correlations with nearby protons. ceon.rs Similarly, for 7-Hydroxy-4-methoxy-5-methylcoumarin, HMBC correlations were key in placing the methoxy group at C-8 by observing its long-range interaction with C-7 and C-8. researchgate.net These techniques would be similarly essential to definitively place the hydroxyl and methoxy groups at the C-7 and C-5 positions in this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns. For coumarin derivatives, a common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. nist.gov

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion and its fragments. While a specific mass spectrum for this compound is not available, analysis of related compounds provides insight. For example, the mass spectrum of 7-Methoxy-4-methylcoumarin shows a molecular ion peak corresponding to its molecular weight. nist.gov A study on a 7-hydroxy-4-methylcoumarin derivative reported the molecular ion and further fragmentation peaks. orientjchem.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a coumarin will exhibit characteristic absorption bands corresponding to its core structure and substituents.

For 7-Hydroxy-4-methylcoumarin, the IR spectrum shows a broad peak for the hydroxyl (-OH) group stretch in the range of 3500-2400 cm⁻¹. researchgate.netchegg.com A strong absorption band for the lactone carbonyl (C=O) group is typically observed between 1725-1705 cm⁻¹, and the alkene double bond (C=C) stretch appears in the 1680-1620 cm⁻¹ region. researchgate.net The presence of a methoxy group in this compound would be indicated by C-O stretching vibrations.

Table 3: Characteristic IR Absorption Bands for 7-Hydroxy-4-methylcoumarin

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Hydroxyl (-OH) stretch | 3500-2400 (broad) |

| Carbonyl (C=O) stretch | 1725-1705 |

| Alkene (C=C) stretch | 1680-1620 |

Data sourced from ResearchGate and Chegg.com. researchgate.netchegg.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore system. The extended conjugation in the coumarin ring system leads to characteristic absorption maxima (λ_max).

The UV-Vis spectrum of 7-Hydroxy-4-methylcoumarin in methanol (B129727) exhibits maximum absorption wavelengths (λ_max) at approximately 322 nm, which is attributed to the cinnamoyl chromophore. researchgate.net Another study reported λ_max values at 235 nm and 337 nm for the same compound in methanol. researchgate.net A separate analysis in a water:methanol mixture found a λ_max at 321 nm. iajpr.com These absorptions are due to π → π* transitions within the conjugated system. The position of the substituents on the benzene ring can influence the exact wavelength of maximum absorption.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound has not been reported, structures of related compounds have been determined. For example, the crystal structure of 7,8-dihydroxy-4-methylcoumarin (B1670369) was solved and shown to crystallize in the triclinic space group P1. researchgate.net The crystal structure of 7-hydroxy-4-methylcoumarin monohydrate has also been determined, revealing a planar coumarin moiety. researchgate.net A derivative, 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin, was found to have a tetragonal non-primitive crystal system. niscpr.res.in These studies highlight the detailed structural insights that can be gained from X-ray diffraction, which would be invaluable for confirming the solid-state conformation of this compound.

Computational Spectroscopy for Predictive Modeling and Experimental Data Validation

Computational spectroscopy has emerged as an indispensable tool in the field of coumarin research, providing deep insights into molecular structure, electronic properties, and spectroscopic behavior. By simulating spectra from first principles, computational methods allow for the predictive modeling of spectroscopic data, which is crucial for the validation and interpretation of experimental findings. While specific computational studies on this compound are not extensively documented in current literature, the well-established methodologies applied to a vast array of its structural analogs provide a robust framework for its analysis.

Density Functional Theory (DFT) is the cornerstone of modern computational chemistry for studying coumarins. researchgate.netorientjchem.org It is routinely employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This step is fundamental, as all subsequent spectroscopic predictions are based on this low-energy conformation. Methodologies like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost for coumarin systems. researchgate.net

Once the geometry is optimized, a variety of spectroscopic properties can be predicted:

Vibrational Spectroscopy (IR & Raman): By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies can be computed. These theoretical frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. A comparison between the calculated and experimental IR spectra serves as a powerful method for validating the proposed molecular structure and assigning specific absorption bands to functional group vibrations. For instance, the characteristic C=O stretching frequency of the lactone ring in coumarins can be precisely assigned through such calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for predicting NMR chemical shifts (¹H and ¹³C) of organic molecules, including coumarins. niscpr.res.in This method calculates the magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, typically Tetramethylsilane (TMS). niscpr.res.in The remarkable accuracy of GIAO-DFT calculations allows for the unambiguous assignment of complex NMR spectra, which is particularly useful for distinguishing between isomers where experimental data alone might be inconclusive. The validation process involves a linear regression analysis between the experimental and calculated chemical shifts, where a high correlation coefficient (R²) confirms the structural assignment.

Electronic Spectroscopy (UV-Vis): The electronic absorption properties of coumarins, which are vital for applications like fluorescent probes and photosensitizers, are modeled using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.org The results, including the maximum absorption wavelength (λmax) and oscillator strengths, can be used to simulate the UV-Vis absorption spectrum. rsc.org These theoretical spectra are invaluable for interpreting experimental results, understanding the nature of electronic transitions (e.g., π→π* or n→π*), and predicting how structural modifications will affect the color and fluorescence of the compound.

The synergy between computational prediction and experimental measurement is a powerful paradigm in structural elucidation. In a typical workflow, experimental spectra (NMR, IR, UV-Vis) of a newly synthesized or isolated coumarin are recorded. Concurrently, computational models are built for one or more candidate structures, and their spectra are predicted. The structure whose predicted spectra most closely match the experimental data is confirmed as the correct one.

The table below illustrates how a comparison between experimental and computationally predicted ¹³C NMR chemical shifts for a related compound, 7-hydroxy-4-methylcoumarin, is typically presented. A similar approach would be applied to validate the structure of this compound.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for 7-Hydroxy-4-methylcoumarin.

| Carbon Atom | Experimental Shift (ppm) researchgate.net | Calculated Shift (ppm) (GIAO-DFT) | Difference (Δδ) |

|---|---|---|---|

| C2 (C=O) | 162.5 | 161.5 | 1.0 |

| C3 | 112.5 | 111.3 | 1.2 |

| C4 | 155.1 | 154.0 | 1.1 |

| C4a | 113.2 | 112.5 | 0.7 |

| C5 | 127.1 | 126.4 | 0.7 |

| C6 | 114.1 | 113.3 | 0.8 |

| C7 | 161.7 | 160.8 | 0.9 |

| C8 | 102.6 | 101.9 | 0.7 |

| C-CH₃ | 18.8 | 18.1 | 0.7 |

Note: Calculated values are hypothetical examples based on typical GIAO-DFT performance for illustrative purposes. Experimental data is for the related compound 7-hydroxy-4-methylcoumarin.

Similarly, TD-DFT calculations can predict electronic transitions, which are then compared with experimental UV-Vis data to validate the electronic structure.

Table 2: Comparison of Experimental and Predicted UV-Vis Absorption Maxima (λmax) for a Coumarin Derivative.

| Transition | Experimental λmax (nm) researchgate.net | Calculated λmax (nm) (TD-DFT) | Nature of Transition |

|---|---|---|---|

| S₀ → S₁ | 322 | 315 | π→π |

| S₀ → S₂ | 250 | 245 | π→π |

Note: Values are representative for a coumarin chromophore like 7-hydroxy-4-methylcoumarin to illustrate the principle. researchgate.net

Biological Activity and Mechanistic Investigations of 7 Hydroxy 5 Methoxy 4 Methylcoumarin and Its Analogs

Structure-Activity Relationship (SAR) Studies of 7-Hydroxy-5-methoxy-4-methylcoumarin Derivatives

The biological activities of coumarins, including their antioxidant, anticancer, and enzyme inhibitory effects, are significantly modulated by the nature and position of substituents on the benzopyrone ring. nih.govnih.gov For 4-methylcoumarin derivatives, substituents at positions 3, 4, 7, and 8 have been identified as particularly influential in regulating their interaction with biological targets. nih.gov

Quantitative and Qualitative Correlation of Structural Motifs with Bioactivity Profiles

Quantitative structure-activity relationship (QSAR) studies have been instrumental in deciphering the correlation between the structural features of coumarin (B35378) derivatives and their biological efficacy. For instance, in the context of anticancer activity, the presence and nature of substituents at the C3 and C7 positions of the 4-methylcoumarin scaffold play a crucial role.

A study on a series of 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) revealed that the addition of alkyl groups at the C3 position significantly enhanced their cytotoxic effects against various cancer cell lines. A clear trend was observed where increasing the length of the alkyl chain from ethyl to n-decyl resulted in a progressive increase in potency. nih.govtandfonline.com

| Compound | R Group (at C3) | K562 | LS180 | MCF-7 |

|---|---|---|---|---|

| 8 | H | >100 | >100 | >100 |

| 9 | Ethyl | 75.2 | 60.1 | 55.3 |

| 10 | n-Hexyl | 35.5 | 30.7 | 32.1 |

| 11 | n-Decyl | 42.4 | 25.2 | 25.1 |

Similarly, modifications at the C7 position have been shown to influence the bioactivity of 4-methylcoumarins. For example, the conversion of a 7-hydroxy group to a 7-acetoxy group can alter the cytotoxic profile of the compound. nih.gov

Impact of Substituent Position and Electronic Properties on Biological Interactions

The position and electronic nature of substituents on the coumarin ring are critical determinants of biological activity. The electronic effects of substituents can influence the molecule's stability, reactivity, lipophilicity, and bioavailability. nih.gov

For instance, electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), can enhance the antioxidant activity of coumarins. This is attributed to their ability to donate electrons, which can stabilize radical species. nih.gov The relative order of anti-radical activity in some coumarin derivatives has been directly linked to the electron-donating or electron-withdrawing properties of their substituents. nih.gov

In the context of enzyme inhibition, the position of substituents can dictate the selectivity and potency of the interaction. For example, in the inhibition of monoamine oxidase (MAO), 4-phenyl substitution on the coumarin ring is more effective for MAO-A inhibition, whereas 3-phenyl substitution significantly enhances MAO-B inhibition and increases selectivity over MAO-A. researchgate.netscienceopen.com The nature and length of the substituent at the C7 position also play a crucial role in determining the specificity and selectivity of MAO inhibition. scienceopen.comscienceopen.com

Furthermore, the introduction of hydrophobic or hydrophilic substituents at various positions can lead to a reduction or enhancement of activity depending on the specific biological target. For example, in the case of CYP2A6 inhibition by 7-hydroxycoumarin analogues, the introduction of either hydrophobic or hydrophilic groups at positions C4, C6, and C8 generally led to a decrease in inhibitory activity. nih.gov

Elucidation of Molecular Mechanisms of Action

The diverse biological activities of this compound and its analogs stem from their ability to interact with and modulate the function of various molecular targets, most notably enzymes.

Enzyme Inhibition and Modulation Mechanisms

Coumarin derivatives are known to inhibit a range of enzymes, including monoamine oxidase (MAO), acetylcholinesterase, and cytochrome P450 enzymes. researchgate.netnih.gov The coumarin scaffold has been identified as an ideal framework for the development of potent and selective enzyme inhibitors. scienceopen.comscienceopen.com

Kinetic studies are essential for understanding the mechanism by which coumarin derivatives inhibit enzyme activity. These analyses can determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and provide key parameters such as the inhibition constant (Ki).

For example, a study on phenyl-substituted coumarin derivatives as MAO inhibitors revealed that 4-phenyl coumarins selectively inhibit MAO-A in a mixed manner, with a reported Ki value of 0.39 ± 0.04 μM for one of the derivatives. scienceopen.com In contrast, 3-phenyl coumarins were found to be selective and competitive inhibitors of MAO-B, with a Ki value of 0.19 ± 0.04 μM for a representative compound. scienceopen.com

| Compound | Target Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|---|

| 4-phenyl coumarin derivative | MAO-A | Mixed | 0.39 ± 0.04 |

| 3-phenyl coumarin derivative | MAO-B | Competitive | 0.19 ± 0.04 |

The selectivity of coumarin derivatives for specific enzyme isoforms is a critical aspect of their therapeutic potential, as it can minimize off-target effects. The substitution pattern on the coumarin ring is a key determinant of this selectivity.

Studies on 7-hydroxycoumarin and its analogs have demonstrated high selectivity for inhibiting CYP2A6 over other cytochrome P450 isoforms such as CYP1A2, CYP2D6, CYP2E1, CYP3A4, CYP2C8, and CYP2C9. nih.gov Within a series of 7-hydroxycoumarin derivatives, the position of additional hydroxyl groups was found to be important for CYP2A6 inhibition, with the rank order of potency for hydroxy substitution being C6 > C7 > C8. nih.gov

Similarly, in the context of MAO inhibition, the substitution pattern dictates the selectivity for MAO-A versus MAO-B. As mentioned earlier, 4-phenyl substitution favors MAO-A inhibition, while 3-phenyl substitution leads to selective MAO-B inhibition. researchgate.netscienceopen.com A large series of 7-substituted 3,4-dimethylcoumarins were found to act preferentially on MAO-B, with one derivative exhibiting an IC50 value of 1.14 nM. nih.gov

Nucleic Acid Interaction Mechanisms (e.g., photoaddition to thymine, DNA binding)

The interaction of coumarin derivatives with nucleic acids is a critical area of investigation, revealing mechanisms that underpin their biological activities. These interactions can be broadly categorized into non-covalent binding and covalent photoaddition, particularly with pyrimidine bases like thymine.

DNA Binding: Certain coumarin analogs exhibit the ability to bind non-covalently to DNA. For instance, studies on derivatives of 7-hydroxy-4-methylcoumarin have demonstrated interaction via an intercalative mode. This type of binding, assessed through UV-vis spectrophotometry and viscometry, involves the insertion of the planar coumarin ring system between the base pairs of the DNA double helix. Such interactions are a key focus in the development of potential anticancer agents, as DNA is a primary pharmacological target for these drugs.

Photoaddition to Thymine: A significant mechanism of action for many coumarins is their photoreactivity with DNA upon irradiation with UV light, particularly at wavelengths around 350 nm. nih.gov This process often involves a [2+2] cycloaddition reaction between the 3,4-double bond of the coumarin ring and the 5,6-double bond of a thymine base, forming a cyclobutane adduct. nih.govnih.gov This reaction can lead to the formation of DNA interstrand cross-links (ICLs), which covalently link the two strands of the DNA helix. nih.gov

These photoinduced ICLs are highly cytotoxic as they block essential cellular processes like DNA replication and transcription that require strand separation. nih.gov The efficiency of this photo-cross-linking can be influenced by the specific structure of the coumarin analog and the DNA sequence flanking the target site. nih.gov Notably, this photochemical reaction is often reversible; irradiation at a different wavelength (e.g., 254 nm) can cleave the cyclobutane ring, restoring the original structures. nih.govnih.gov This photoswitchable characteristic makes coumarin derivatives valuable tools for applications in chemistry and nanotechnology. nih.gov

Furocoumarins, a class of coumarin derivatives with a fused furan ring, are particularly well-known for their capacity to photoreact with nucleic acids and induce these effects. researchgate.net The covalent photobinding of these compounds can induce conformational changes in the DNA helix. nih.gov

Receptor Binding and Downstream Signaling Pathway Modulation

Analogs of this compound have been shown to interact with specific cellular receptors and modulate various downstream signaling pathways, influencing a range of cellular processes.

Receptor Binding: A notable target for certain hydroxycoumarin derivatives is the serotonin receptor system. Specifically, various analogs of 5- and 7-hydroxycoumarin have been designed and synthesized as potent antagonists for the 5-HT1A serotonin receptor. These compounds typically feature a piperazine moiety connected to the coumarin scaffold via an alkyl linker. Molecular docking and functional assays have confirmed their binding to this G-protein-coupled receptor, which is a key target for drugs treating central nervous system disorders like depression and psychosis.

Downstream Signaling Pathway Modulation: Beyond direct receptor antagonism, coumarin analogs exert significant biological effects by modulating intracellular signaling cascades. Research on 7-hydroxy-4-methylcoumarin (7H-4M), an analog of the subject compound, has provided detailed insights into its role in melanogenesis. mdpi.com 7H-4M was found to regulate melanin synthesis by influencing multiple key signaling pathways in B16-F10 melanoma cells. mdpi.com

The primary pathways affected include:

PKA/CREB Pathway: 7H-4M upregulates the phosphorylation of cAMP-dependent protein kinase (PKA) and the cAMP response element-binding protein (CREB), which is a crucial pathway for activating melanogenesis.

MAPK Pathway: The compound modulates the mitogen-activated protein kinase (MAPK) pathway by upregulating JNK and p38 signaling while downregulating the extracellular signal-regulated kinase (ERK).

PI3K/Akt/GSK-3β Pathway: 7H-4M was shown to inhibit the phosphorylation of protein kinase B (Akt), which in turn induces the phosphorylation of glycogen synthase kinase-3β (GSK-3β). This leads to the accumulation of β-catenin and subsequent overexpression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanin synthesis.

Similar effects on these signaling pathways have been observed for other analogs, such as 5,7-dihydroxy-4-methylcoumarin, which also promotes melanin production by activating the PKA and GSK3β pathways while downregulating the PI3K/AKT pathway.

Table 1: Signaling Pathways Modulated by Analogs of this compound

| Coumarin Analog | Signaling Pathway | Effect | Biological Outcome |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | PKA/CREB | Upregulation/Activation | Enhanced Melanogenesis |

| 7-Hydroxy-4-methylcoumarin | MAPK (JNK, p38) | Upregulation/Activation | Enhanced Melanogenesis |

| 7-Hydroxy-4-methylcoumarin | MAPK (ERK) | Downregulation/Inhibition | Enhanced Melanogenesis |

| 7-Hydroxy-4-methylcoumarin | PI3K/Akt/GSK-3β | Downregulation/Inhibition | Enhanced Melanogenesis |

| 5,7-Dihydroxy-4-methylcoumarin | PKA/cAMP | Activation | Enhanced Melanogenesis |

| 5,7-Dihydroxy-4-methylcoumarin | GSK3β/Wnt/β-catenin | Activation | Enhanced Melanogenesis |

| 5,7-Dihydroxy-4-methylcoumarin | PI3K/AKT | Downregulation | Enhanced Melanogenesis |

| Various 7-Hydroxycoumarin Derivatives | 5-HT1A Receptor Signaling | Antagonism | Modulation of CNS Activity |

Cellular Target Identification and Validation Methodologies

Identifying the specific molecular targets of bioactive compounds like this compound is essential for understanding their mechanisms of action. nih.gov A variety of advanced methodologies are employed for this purpose, broadly classified as probe-based and non-probe-based approaches. bohrium.com

Probe-Based Approaches: These methods involve modifying the compound of interest to create a chemical probe that can be used to "fish" for its binding partners in a cellular lysate. researchgate.net

Affinity Chromatography: This is a widely used technique where the coumarin derivative is immobilized on a solid support (like beads). creative-biolabs.com When a cell extract is passed over this support, proteins that bind to the coumarin are retained and can be subsequently eluted and identified using mass spectrometry. creative-biolabs.comresearchgate.net

Activity-Based Protein Profiling (ABPP): This approach uses reactive probes that covalently bind to the active site of specific enzyme families. bohrium.com Competitive ABPP can be used to identify targets by observing which cellular proteins are prevented from binding to a broad-spectrum probe in the presence of the coumarin compound. nih.gov

Non-Probe Approaches: These strategies identify targets by observing how the compound affects the physical or chemical properties of proteins without requiring modification of the compound itself.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. nih.gov Cells are treated with the coumarin, heated to various temperatures, and the remaining soluble proteins are quantified to identify those stabilized by the compound. bohrium.com

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the fact that ligand binding can protect a target protein from degradation by proteases. nih.gov Cell lysates are treated with the coumarin and then with a protease; target proteins are identified as those that show less degradation compared to untreated controls. bohrium.com

Computational and Genetic Approaches:

Network Pharmacology: This computational method uses data mining and bioinformatics to predict potential targets and mechanisms of action by analyzing the complex interactions between drugs, targets, and diseases. nih.gov

Gene Expression Profiling: Techniques like RNAi screening can identify genes that, when silenced, alter the cell's sensitivity to the compound, thereby pointing to potential targets or pathways. creative-biolabs.com

Validation of identified targets is a crucial subsequent step, often involving techniques such as genetic knockdown or knockout of the proposed target to see if it recapitulates the compound's biological effect, or using in vitro binding assays with the purified protein.

Photobiological and Photochemical Research Directions

The coumarin scaffold is inherently photoactive, making the study of its photochemistry and photobiology a fertile area of research. These properties are central to the function of many coumarin derivatives in both therapeutic and materials science applications.

Photosensitization Mechanisms and Photoinduced Chemical Reactions

Coumarins are recognized as effective photosensitizers, which are molecules that can induce a chemical change in another molecule after absorbing light energy. eurekaselect.comnih.gov The process typically begins with the coumarin absorbing a photon (usually in the UVA range), which promotes it from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet-state molecule is the key species in photosensitization and can initiate chemical reactions through two primary mechanisms:

Type I Mechanism: The excited triplet-state coumarin can directly react with a substrate, often through hydrogen atom or electron transfer, to produce radical ions or free radicals. mdpi.com For example, recent studies have shown that deprotonated 4-hydroxycoumarins in an excited state can act as potent single-electron transfer (SET) reductants, generating radicals from stable substrates. nih.gov

Type II Mechanism: The triplet-state coumarin transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer generates highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can damage a wide range of biomolecules, including lipids, proteins, and nucleic acids. mdpi.com

A prominent photoinduced chemical reaction of coumarins is the [2+2] cycloaddition with the pyrimidine bases of DNA, as detailed in section 4.2.2. nih.gov This reaction, which forms cyclobutane adducts, is a cornerstone of the photobiological effects of many coumarins and furanocoumarins. nih.govnih.gov

Light-Dependent Biological Effects and Their Underlying Mechanisms

The photosensitizing and photoreactive properties of coumarins translate into significant light-dependent biological effects. The most well-documented application is in photochemotherapy, particularly PUVA (Psoralen + UVA) therapy, used to treat skin disorders like psoriasis and vitiligo. eurekaselect.com

The underlying mechanism of PUVA therapy relies on the ability of psoralens (a type of furanocoumarin) to intercalate into DNA and, upon UVA irradiation, form covalent cross-links with pyrimidine bases (primarily thymine). nih.goveurekaselect.com This photoadduct formation inhibits DNA replication and cell proliferation in the hyperproliferative skin cells characteristic of psoriasis.

More broadly, the ability of coumarin-based photosensitizers to generate reactive oxygen species (ROS) upon light activation is the basis for their use in photodynamic therapy (PDT). mdpi.com In PDT, a photosensitizer is administered and allowed to accumulate in target tissue (e.g., a tumor). Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to ROS-mediated cytotoxicity and destruction of the target cells. The effectiveness of coumarins in PDT is an active area of research, with efforts focused on designing new derivatives with enhanced photosensitizing capabilities. mdpi.com

Photophysical Characterization (e.g., singlet-triplet intersystem crossing, fluorescence properties)

The photophysical properties of coumarins dictate their utility as photosensitizers, fluorescent probes, and laser dyes. These properties are highly sensitive to the molecular structure, particularly the nature and position of substituents on the benzopyrone ring, as well as the local solvent environment. nih.gov

Fluorescence Properties: Coumarin derivatives are renowned for their strong fluorescence, characterized by high quantum yields, large Stokes shifts, and excellent photostability. nih.govsciepub.com The fluorescence mechanism is often governed by intramolecular charge transfer (ICT) from an electron-donating group (commonly at the C7 position, such as a hydroxyl or methoxy group) to the electron-accepting lactone portion of the molecule. pharm.or.jp The presence of both electron-donating groups (e.g., at C5, C6, or C7) and electron-withdrawing groups (e.g., at C3 or C4) can significantly enhance fluorescence intensity. jst.go.jpsapub.org The fluorescence of 7-hydroxy-4-methylcoumarin, for example, is well-characterized and known to be sensitive to environmental polarity and pH. nih.govacs.org

Singlet-Triplet Intersystem Crossing (ISC): Intersystem crossing is the process by which a molecule in an excited singlet state (S₁) transitions to an excited triplet state (T₁). The efficiency of this process (the ISC quantum yield) is critical for photosensitization, as the triplet state is required to generate ROS or react with other molecules. mdpi.com For many simple coumarins, including 7-hydroxycoumarin and 7-methoxycoumarin, the ISC quantum yield is quite low, and fluorescence is the dominant decay pathway from the S₁ state. uni-marburg.de However, the ISC efficiency can be enhanced through specific structural modifications. For instance, the introduction of heavy atoms (the "heavy-atom effect"), as seen in gold(I)-coumarin complexes, has been shown to increase triplet state quantum yields significantly. ub.edu Furthermore, quantum-chemical calculations suggest that in some derivatives, conformational changes in the excited state can promote intense intersystem crossing. researchgate.net

Table 2: Selected Photophysical Properties of Coumarin Analogs

| Compound/Class | Property | Key Findings | Reference |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Fluorescence | Exhibits strong, environmentally sensitive fluorescence. Used as a fluorescent probe. | nih.gov |

| Methoxycoumarins | Fluorescence Mechanism | Fluorescence depends on intramolecular charge transfer (ICT) from electron-donating groups (e.g., methoxy) to the coumarin ring. | pharm.or.jpnih.gov |

| Coumarin-Nucleoside Adducts | Photoreactivity | Undergo [2+2] photocycloaddition with thymine at 350 nm, which is reversible at 254 nm. | nih.gov |

| General Coumarins | Intersystem Crossing (ISC) | Generally inefficient ISC; fluorescence is the dominant deactivation pathway for simple hydroxy/methoxy coumarins. | uni-marburg.de |

| Gold(I)-Coumarin Complexes | Intersystem Crossing (ISC) | Presence of Au(I) heavy atom significantly increases the triplet state quantum yield (ΦT ≈ 0.05 to 0.35). | ub.edu |

| Thionated Coumarins | Intersystem Crossing (ISC) | Structural modifications like thionation can be used to enhance ISC efficiency for PDT applications. | researchgate.net |

In Vitro Experimental Models for Mechanistic Investigations (e.g., cell-free assays, primary cell cultures focusing on molecular events)

The molecular mechanisms underpinning the biological activities of this compound and its analogs are frequently elucidated using a variety of in vitro experimental models. These systems, which include cell-free assays and cultured cell lines, offer controlled environments to investigate specific molecular events, signaling pathways, and enzymatic activities without the complexities of a whole organism.

Cell-Free Assays

Cell-free systems are instrumental in determining direct interactions between coumarin derivatives and molecular targets like enzymes or receptors.

Receptor Binding Assays: Radioligand binding assays are a primary tool for evaluating the affinity of compounds for specific receptors. For instance, a series of new piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin were synthesized and evaluated for their affinity to serotonin 5-HT1A and 5-HT2A receptors. mdpi.com These assays quantify the binding constant (Ki), with lower values indicating higher affinity. In these studies, specific derivatives showed excellent activity for 5-HT1A receptors, with Ki values comparable to the reference agonist 8-OH-DPAT. mdpi.com Similar studies on arylpiperazine derivatives of 5-hydroxycoumarin also demonstrated high, subnanomolar affinities for the 5-HT1A receptor. The functional activity of these compounds as agonists or antagonists was further confirmed using [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor binding. researchgate.net

Antioxidant Capacity Assays: The potential of coumarin derivatives to act as antioxidants is often assessed using cell-free chemical assays. Methods such as the DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are employed. scholaris.ca These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, with the resulting color change being measured spectrophotometrically. scholaris.ca For example, certain 4-hydroxycoumarin derivatives have demonstrated significant scavenging potential, with IC₅₀ values comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. scholaris.ca

Table 1: Affinity (Ki in nM) of Selected 6-acetyl-7-hydroxy-4-methylcoumarin Analogs for the 5-HT1A Receptor

| Compound | Structure Modification | Ki (nM) |

|---|---|---|

| 4 | 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 |

| 7 | 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 |

| Reference | 8-OH-DPAT | 0.25 |

Data sourced from a study on new piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A receptor agents. mdpi.com

Primary and Immortalized Cell Culture Models

Cell culture models are crucial for studying the effects of compounds on cellular signaling pathways and gene expression in a biological context.

Macrophage Cell Lines (e.g., RAW264.7): To investigate anti-inflammatory mechanisms, murine macrophage cell lines like RAW264.7 are commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. The effects of coumarin analogs, such as 4-hydroxy-7-methoxycoumarin, on this response have been studied. nih.gov Mechanistic investigations in this model involve measuring NO production using the Griess reagent and quantifying cytokine levels. nih.gov Furthermore, Western blot analysis is used to examine the compound's impact on key inflammatory signaling pathways, such as the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). nih.gov

Melanoma Cell Lines (e.g., B16-F10): The influence of coumarin derivatives on melanogenesis is often explored using murine B16-F10 melanoma cells. mdpi.comnih.gov In these studies, cells are treated with the compound of interest, and key endpoints are measured to determine the mechanism of action. mdpi.com Standard assays include measuring melanin content and intracellular tyrosinase activity. mdpi.comnih.gov To delve deeper into the molecular events, Western blot analyses are performed to assess the expression levels of critical proteins involved in melanin synthesis. mdpi.com For example, 7-hydroxy-4-methylcoumarin (7H-4M) was found to significantly increase the expression of microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TRP1, TRP2). mdpi.com The study also revealed that 7H-4M activates melanogenesis by upregulating the cAMP-dependent protein kinase (PKA)/cAMP response element-binding protein (CREB) pathway while downregulating the extracellular signal-regulated kinase (ERK) and PI3K/Akt/GSK-3β cascades. mdpi.com Cell viability is concurrently monitored, often via MTT assay, to ensure the observed effects are not due to cytotoxicity. mdpi.comnih.gov

Table 2: Molecular Effects of 7-hydroxy-4-methylcoumarin (7H-4M) on Melanogenesis in B16-F10 Cells

| Molecular Target | Effect of 7H-4M | Pathway |

|---|---|---|

| MITF | Upregulation | Melanogenesis Regulation |

| Tyrosinase (TYR) | Upregulation | Melanin Synthesis |

| TRP1 | Upregulation | Melanin Synthesis |

| TRP2 | Upregulation | Melanin Synthesis |

| PKA/CREB | Upregulation | Pro-melanogenic Signaling |

| ERK | Downregulation | Anti-melanogenic Signaling |

| PI3K/Akt/GSK-3β | Downregulation | Anti-melanogenic Signaling |

Findings are based on a study investigating the melanogenic effects of 7H-4M in B16-F10 cells. mdpi.com

Natural Occurrence, Isolation, and Biosynthetic Pathways of 7 Hydroxy 5 Methoxy 4 Methylcoumarin

Identification and Isolation Methodologies from Biological Sources

The isolation of 7-Hydroxy-5-methoxy-4-methylcoumarin from its natural sources is a multi-step process involving extraction and subsequent purification using various chromatographic techniques. The specific methods employed are dictated by the chemical properties of the compound and the matrix from which it is being extracted.

A primary natural source of this compound is the stem bark of Toona ciliata (Meliaceae). kstudy.comresearchgate.net The isolation from this plant begins with extraction from the dried and powdered bark. One documented method involves Soxhlet extraction using light petroleum ether (40°-60°C). koreascience.kr Another approach utilizes reflux extraction with 95% ethanol, followed by partitioning the concentrated extract with petroleum ether and dichloromethane (B109758) (DCM). nih.gov

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes chromatographic separation. For the petroleum ether extract of Toona ciliata, normal phase column chromatography is employed. The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and then methanol (B129727) (MeOH) mixtures. koreascience.kr Fractions collected from the column are monitored, and those containing the target compound are combined. Final purification is often achieved through preparative thin-layer chromatography (TLC) to yield the pure crystalline compound. koreascience.kr The structure of the isolated compound is then confirmed using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netkoreascience.kr

Chromatography is the cornerstone for isolating and purifying coumarins from complex natural extracts. bohrium.com The choice of technique depends on the polarity, volatility, and stability of the target coumarins.

High-Performance Liquid Chromatography (HPLC): This is the most suitable and widely used technique for the analysis and purification of coumarins due to its high resolution, sensitivity, and speed. kstudy.comnih.gov Reversed-phase (RP) HPLC, often with C18 columns, is common, using mobile phases typically consisting of water (often acidified) and organic solvents like methanol or acetonitrile (B52724) in a gradient elution. researchgate.net HPLC coupled with detectors like Photodiode Array (PDA) or Mass Spectrometry (MS) allows for both quantification and structural identification. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method used for the initial screening of extracts and for monitoring the progress of separation in column chromatography. researchgate.netwjpsonline.com It is also used in a preparative format for the final purification of small quantities of compounds. wjpsonline.com

Column Chromatography (CC): This is a fundamental technique for the large-scale separation of compounds from crude extracts. researchgate.net Adsorbents like silica (B1680970) gel or alumina (B75360) are commonly used for normal-phase chromatography, separating compounds based on polarity. wjpsonline.comresearchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable coumarins. kstudy.com It is often coupled with Mass Spectrometry (GC-MS) for definitive identification of compounds in a mixture. bohrium.com

Table 1: Common Chromatographic Techniques for Coumarin (B35378) Isolation

| Technique | Principle | Common Application | Reference |

|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis and purification of a wide range of coumarins. | kstudy.com, nih.gov |

| TLC | Differential migration of solutes on a solid adsorbent layer with a liquid solvent. | Rapid screening, monitoring fractions, and small-scale purification. | researchgate.net, wjpsonline.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid matrix in a column. | Initial fractionation and large-scale purification of crude extracts. | researchgate.net, wjpsonline.com |

| Gas Chromatography | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile coumarins. | kstudy.com |

To improve efficiency, reduce solvent consumption, and minimize extraction time, several advanced extraction techniques have been developed and applied to natural products, including coumarins. bohrium.comresearchgate.net

Microwave-Assisted Extraction (MAE): This method uses microwave energy to rapidly heat the solvent and sample, causing cell wall rupture and enhancing the release of target compounds into the solvent. nih.govresearchgate.net MAE offers significant advantages, including shorter extraction times, reduced solvent usage, and often higher extraction yields compared to conventional methods. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material generates high local pressure and temperature, disrupting cell walls and improving mass transfer of the target compounds. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. kstudy.com By manipulating temperature and pressure, the solvating properties of the supercritical fluid can be fine-tuned to selectively extract specific compounds. This method is advantageous as it is solvent-free (the CO2 is evaporated post-extraction), non-toxic, and ideal for extracting thermolabile compounds. kstudy.com

Pressurized Liquid Extraction (PLE): This technique uses conventional solvents at elevated temperatures and pressures, which enhances their solubility and penetration into the sample matrix, leading to faster and more efficient extractions. researchgate.net

Table 2: Comparison of Advanced Extraction Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| MAE | Microwave energy for rapid heating. | Fast, reduced solvent use, high efficiency. | Potential for thermal degradation of sensitive compounds. | nih.gov, researchgate.net |

| UAE | Acoustic cavitation to disrupt cells. | Improved mass transfer, can operate at lower temperatures. | Potential for free radical formation. | nih.gov, researchgate.net |

| SFE | Use of a supercritical fluid (e.g., CO2) as a tunable solvent. | Solvent-free product, high selectivity, good for thermolabile compounds. | High initial equipment cost. | kstudy.com |

| PLE | Solvents used above their boiling point under pressure. | Fast, efficient, requires less solvent than traditional methods. | Requires specialized equipment. | researchgate.net |

Biosynthetic Pathways of Coumarins

Coumarins are a class of plant secondary metabolites that are synthesized primarily through the phenylpropanoid pathway. researchgate.netkoreascience.kr This extensive metabolic network starts with the amino acid L-phenylalanine and gives rise to a vast array of phenolic compounds, including flavonoids, lignins, and coumarins. researchgate.netresearchgate.net

The biosynthesis of the basic coumarin skeleton is a multi-enzyme process. While many steps are well-understood, some enzymatic reactions, particularly those involving cytochrome P450 enzymes, are still under investigation. koreascience.kr

Core Phenylpropanoid Pathway: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid , a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . researchgate.netresearchgate.net

Hydroxylation at C4: trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid . researchgate.netresearchgate.net

Activation: The resulting p-coumaric acid is activated by conversion to its coenzyme A thioester, p-coumaroyl-CoA , in a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) . researchgate.netresearchgate.net

Ortho-Hydroxylation (Key Branching Point): The critical step that diverts intermediates into the coumarin pathway is the ortho-hydroxylation (hydroxylation at the 2-position) of the cinnamic acid derivative. The enzyme p-coumaroyl CoA 2'-hydroxylase (C2'H) catalyzes the conversion of p-coumaroyl-CoA into a hydroxylated intermediate. researchgate.netresearchgate.net

Lactonization: Following ortho-hydroxylation, the intermediate undergoes a trans-cis isomerization and subsequent spontaneous or enzyme-catalyzed lactonization (ring closure) to form the characteristic benzopyrone structure of the simple coumarin umbelliferone . researchgate.netresearchgate.net The enzyme COSY has been shown to catalyze both the isomerization and lactonization steps. researchgate.net

Further modifications, such as methylation and additional hydroxylation, lead to the diversity of coumarins found in nature. For instance, the biosynthesis of scopoletin involves enzymes like Feruloyl-CoA 6'-hydroxylase (F6'H) . researchgate.netchemrxiv.org The specific enzymatic steps leading to the 5-methoxy and 4-methyl substitutions of this compound are less characterized but would involve specific methyltransferases and other modifying enzymes acting on a coumarin precursor.

The biosynthesis of coumarins is a highly regulated process controlled at the genetic level, often in response to environmental cues and stresses. researchgate.netresearchgate.net Research has identified several key genes and transcription factors that modulate the expression of biosynthetic enzymes.

Key Genes: Genes encoding the core enzymes of the phenylpropanoid pathway, such as PAL, C4H, and 4CL, have been cloned and characterized in numerous plant species. researchgate.net Specific genes for the coumarin branch, like F6'H1 and C2'H, have also been identified. researchgate.netchemrxiv.org For example, studies have shown that the expression of PpC2'H is highest in the roots of Peucedanum praeruptorum, correlating with coumarin accumulation in that tissue. researchgate.net

Regulatory Transcription Factors: The expression of these biosynthetic genes is controlled by various families of transcription factors. Co-expression network analyses have implicated MYB , bHLH , AP2 , and WRKY transcription factors as crucial regulators of coumarin biosynthesis genes. researchgate.netresearchgate.net

Chemotaxonomic Significance and Distribution of this compound in Natural Systems

Chemotaxonomy utilizes the distribution of chemical compounds to understand the evolutionary relationships between plants. The occurrence of specific classes of compounds, like coumarins, can serve as valuable taxonomic markers. chemrxiv.org

The compound this compound belongs to the class of 5-methylcoumarins. These compounds have a relatively restricted distribution in the plant kingdom, which makes their presence chemotaxonomically significant. koreascience.krresearchgate.net

Meliaceae Family: this compound has been reliably isolated from the stem bark of Toona ciliata, a member of the Meliaceae family. kstudy.comkoreascience.krnih.gov The presence of 5-C-methylcoumarins is considered a key chemical marker that strengthens the close taxonomic relationship between the genera Toona and Cedrela, supporting their placement within the same tribe, Cedreleae. koreascience.kr The Meliaceae family is generally known for producing a wide array of terpenoids and limonoids, but the presence of these specific coumarins provides a finer tool for classification. researchgate.netscielo.br

Asteraceae Family: While not yet reported for this specific compound, the Asteraceae family, particularly the subfamily Mutisioideae, is highlighted as a major source of diverse 5-methylcoumarins. bohrium.com Genera such as Centrapalus and Mutisia are known to produce these compounds, suggesting that related species could be potential sources. researchgate.netresearchgate.net The substitution patterns on the 5-methylcoumarin (B11918504) scaffold vary among different tribes within this subfamily, indicating their taxonomic importance. bohrium.com

Other Families: A report has also identified this compound in Platymiscium praecox, a member of the Leguminosae family, and noted its potential presence in the Asphodelaceae family, indicating a broader, though sporadic, distribution. researchgate.net

Table 3: Documented Natural Sources of this compound

| Family | Genus | Species | Plant Part | Reference |

|---|---|---|---|---|

| Meliaceae | Toona | Toona ciliata | Stem Bark | nih.gov, kstudy.com, koreascience.kr |

| Leguminosae | Platymiscium | Platymiscium praecox | Wood | researchgate.net |

| Asphodelaceae | - | - | - | researchgate.net |

Compound List

Future Directions and Emerging Research Avenues in 7 Hydroxy 5 Methoxy 4 Methylcoumarin Studies

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for coumarin (B35378) derivatives is a paramount goal in modern organic chemistry. Future research will likely focus on optimizing existing methods and discovering new catalytic systems that align with the principles of green chemistry. Key areas of innovation include the use of solid acid catalysts and solvent-free reaction conditions to enhance the eco-friendliness of the synthesis process.

One promising approach involves the Pechmann condensation reaction, a classic method for coumarin synthesis, adapted for sustainability. Research has demonstrated the successful synthesis of the related compound 7-hydroxy-4-methylcoumarin using Amberlyst-15, a solid acid catalyst. This method offers high yields (up to 95%) under solvent-free conditions, significantly reducing the generation of hazardous waste. researchgate.netresearchgate.net Future studies are expected to adapt such methodologies for the specific synthesis of 7-Hydroxy-5-methoxy-4-methylcoumarin, focusing on catalyst recyclability, energy efficiency, and the use of renewable starting materials.

Table 1: Comparison of Synthetic Methodologies for Coumarin Synthesis

| Feature | Traditional Synthesis | Green Synthesis Innovation |

| Catalyst | Liquid mineral acids (e.g., H₂SO₄) | Solid acid catalysts (e.g., Amberlyst-15) researchgate.netresearchgate.net |

| Solvent | Organic solvents | Solvent-free conditions researchgate.net |

| Yield | Variable | High (up to 95%) researchgate.net |

| Environmental Impact | High (corrosive waste, volatile organic compounds) | Low (recyclable catalyst, minimal waste) |

| Energy Consumption | Often requires high temperatures | Potentially lower energy requirements |

Integration of Multi-Omics Technologies for Systems-Level Mechanistic Understanding

To fully elucidate the biological effects of this compound, a shift from single-target analysis to a systems-level perspective is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving a comprehensive understanding of the compound's mechanism of action. Current time information in Delhi, IN.nih.govnih.gov

For instance, studies on the structurally similar 7-hydroxy-4-methylcoumarin have shown its influence on complex signaling cascades involved in melanogenesis, including the PKA/CREB and MAPK pathways. mdpi.com A multi-omics approach could build upon such findings by providing a holistic view of the cellular response. Transcriptomics could identify all genes whose expression is altered by the compound, proteomics could quantify changes in protein levels and post-translational modifications, and metabolomics could reveal shifts in cellular metabolite profiles, providing a direct readout of phenotypic changes. This integrated data can uncover novel drug targets and biomarkers, and explain the compound's effects in the context of interconnected biological networks. nih.govnih.gov

Table 2: Application of Multi-Omics Technologies to this compound Research

| Omics Layer | Research Question | Potential Insights |

| Genomics | Are there genetic predispositions to responding to the compound? | Identification of single nucleotide polymorphisms (SNPs) affecting drug metabolism or target binding. |

| Transcriptomics | Which genes are up- or down-regulated upon treatment? | Validation of effects on known pathways (e.g., MAPK) and discovery of novel regulated genes. mdpi.com |

| Proteomics | How does the compound affect protein expression and signaling? | Quantification of key enzymes and signaling proteins (e.g., tyrosinase, p-ERK) and their modifications. mdpi.com |

| Metabolomics | What is the overall impact on cellular metabolism? | Measurement of changes in precursors, intermediates, and final products of affected pathways (e.g., melanin synthesis). |

Exploration of Novel Biological Targets and Signaling Pathways

While initial research has identified some biological activities of related coumarins, the full spectrum of molecular targets for this compound remains to be explored. Future investigations will aim to identify novel protein interactions and signaling pathways modulated by this specific compound.

Research on 7-hydroxy-4-methylcoumarin has demonstrated its ability to stimulate melanogenesis by modulating a complex network of signaling pathways, including PKA/CREB, PI3K/Akt/GSK-3β, JNK, and p38 MAPK. mdpi.com Furthermore, this compound is known to be a potent inhibitor of xanthine oxidase. mdpi.com Studies on other coumarin derivatives have revealed activities targeting serotonin receptors and anti-inflammatory pathways like NF-κB. nih.govnih.gov These findings suggest that this compound could have a rich pharmacology. Future research should employ techniques such as affinity chromatography, yeast two-hybrid screening, and thermal shift assays to pull down and identify direct binding partners, thereby uncovering novel biological functions and therapeutic potentials.

Development of Advanced Computational Design and Predictive Modeling Platforms

Computational chemistry and machine learning are becoming indispensable tools in drug discovery and molecular design. mdpi.com For this compound, these platforms offer the ability to predict biological activities, optimize molecular structures for enhanced potency and selectivity, and design novel derivatives with tailored properties.

Advanced computational approaches can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical correlation between the chemical structure of coumarin derivatives and their biological activity, enabling the prediction of efficacy for newly designed compounds. mdpi.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, serving as a template for designing new molecules that can interact with a specific target. mdpi.com

Molecular Docking: Simulations can predict the binding orientation and affinity of this compound and its analogues to the active sites of target proteins.

Machine Learning and AI: Algorithms can be trained on existing data from coumarin compounds to predict physicochemical properties, bioactivity, and potential toxicity, accelerating the design-synthesis-testing cycle. nih.gov For example, machine learning has been used to predict the standard molar enthalpy of formation for related coumarins, demonstrating its utility in characterizing the molecule's fundamental properties. nih.gov

Table 3: Computational Approaches in this compound Research

| Computational Method | Application | Objective |

| Density Functional Theory (DFT) | Calculation of quantum-chemical properties | Optimize geometry and understand electronic structure. nih.gov |

| Molecular Docking | Simulation of ligand-protein binding | Identify potential biological targets and predict binding affinity. |

| QSAR | Modeling of structure-activity relationships | Predict the biological activity of novel derivatives. mdpi.com |

| Machine Learning | Predictive modeling from large datasets | Forecast physicochemical properties and biological functions. nih.gov |

Applications in Advanced Materials Science as a Research Probe

The inherent fluorescence of the coumarin scaffold presents exciting opportunities for its use in materials science, particularly as a molecular probe. The photophysical properties of coumarins can be sensitive to their local environment, making them ideal candidates for developing sensors and reporters embedded within larger material systems.

A notable example is the successful incorporation of 7-hydroxy-4-methylcoumarin into chitosan films. researchgate.net These fluorescent films exhibit a cyan-colored emission when excited by UV light. The intensity of this fluorescence was found to be dependent on the concentration of the coumarin within the chitosan matrix. researchgate.net This demonstrates the potential of using this compound as a probe to study the structure, integrity, and environmental conditions of biopolymer films and other advanced materials. Future research could explore its use in sensing applications, such as detecting changes in pH, polarity, or the presence of specific metal ions within a material.

Table 4: Fluorescence Properties of 7-Hydroxy-4-methylcoumarin in Methanol (B129727)

| Property | Value |

| Maximum Absorption Wavelengths (λmax) | 235 nm, 337 nm researchgate.net |

| Observed Fluorescence Color | Cyan researchgate.net |

| Effective Excitation Wavelengths | 200, 235, 275, 337, 365 nm researchgate.net |

Fostering Interdisciplinary Research Collaborations for Comprehensive Insights

The complexity of the research avenues outlined above necessitates a move away from siloed research efforts toward highly collaborative, interdisciplinary projects. Realizing the full potential of this compound will require the combined expertise of scientists from diverse fields.

For example, the development of a novel therapeutic agent would require:

Organic and Green Chemists to devise sustainable synthetic routes (Section 7.1).

Computational Scientists to model and design potent derivatives (Section 7.4).

Molecular and Cell Biologists to identify biological targets and elucidate mechanisms of action (Section 7.3).

Bioinformaticians and Systems Biologists to analyze and integrate multi-omics data for a holistic understanding (Section 7.2).

Materials Scientists and Physicists to explore novel applications as molecular probes (Section 7.5).

By fostering collaborations that bridge these disciplines, the scientific community can create a synergistic environment where computational predictions guide chemical synthesis, and novel materials enable new biological discoveries. Such an integrated approach will be crucial for accelerating the translation of fundamental research on this compound into practical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.